molecular formula C21H26F3N5 B2710364 1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034336-30-4

1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B2710364
CAS No.: 2034336-30-4
M. Wt: 405.469
InChI Key: OOCTUUSEVMLRFT-UHFFFAOYSA-N
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Description

1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly as a scaffold for investigating novel therapeutic agents. The structure incorporates a piperazine core, a nitrogen-containing heterocycle that is frequently employed in bioactive molecules to fine-tune physicochemical properties and serve as a connector for pharmacophoric groups . This specific compound features a 5-(trifluoromethyl)pyridin-2-yl group attached to the piperazine ring, a motif present in other research compounds, including those investigated as potent and selective antagonists for peripheral type 1 cannabinoid (CB1) receptors . Piperazine-containing molecules are prevalent in research areas spanning oncology, virology, and central nervous system disorders, with applications as kinase inhibitors, receptor modulators, and antiviral agents . The presence of the trifluoromethyl group, a common substituent in modern drug design, enhances metabolic stability and modulates lipophilicity . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N5/c22-21(23,24)18-3-4-20(26-15-18)29-12-10-28(11-13-29)19-5-8-27(9-6-19)16-17-2-1-7-25-14-17/h1-4,7,14-15,19H,5-6,8-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCTUUSEVMLRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22F3N5C_{19}H_{22}F_3N_5 with a molecular weight of approximately 381.41 g/mol. The structure features two piperidine rings and pyridine moieties, which contribute to its biological activity.

Biological Activity Overview

  • Antimicrobial Activity : Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a related study demonstrated that piperazine-based compounds showed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for various derivatives .
  • Cytotoxicity : The cytotoxic effects of the compound were evaluated in human cell lines. Results indicated that while some derivatives exhibited potent antimicrobial effects, they did not significantly affect the viability of HEK-293 cells, suggesting a favorable safety profile .
  • Mechanism of Action : The mechanism through which this compound exerts its biological effects may involve the inhibition of essential bacterial enzymes such as phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence . This suggests potential applications in treating bacterial infections.

Study 1: Antitubercular Activity

In a study focused on designing novel antitubercular agents, several piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, compounds with structural similarities to our target compound demonstrated IC90 values between 3.73 and 4.00 μM, indicating strong antitubercular activity .

Study 2: Cytotoxicity Assessment

A comprehensive evaluation of cytotoxicity was performed on multiple derivatives, including our target compound. The results showed that while some exhibited significant antibacterial activity, they maintained low cytotoxicity against human cell lines (IC50 > 20 μM), making them promising candidates for further development .

Data Tables

Compound Target Pathogen IC50 (μM) Cytotoxicity (HEK-293)
Compound AM. tuberculosis1.35>20
Compound BM. tuberculosis2.18>20
Target CompoundM. tuberculosis3.73>20

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its potential as a therapeutic agent in various conditions, particularly in the central nervous system (CNS). It acts as a modulator of neurotransmitter systems, showing promise in treating disorders such as depression and anxiety. Research indicates that derivatives of this compound can influence muscarinic receptors, which are implicated in cognitive functions and mood regulation .

Anticancer Activity

Recent studies have explored the anticancer properties of similar piperazine derivatives. For instance, compounds with structural similarities have demonstrated efficacy against multiple cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through targeted receptor interactions .

Antimicrobial Properties

The compound's derivatives have shown potential as antimicrobial agents, with studies indicating activity against various bacterial strains. The incorporation of trifluoromethyl groups enhances lipophilicity, improving the compound's ability to penetrate microbial membranes .

Case Studies

Study Objective Findings
Study 1Evaluate CNS effectsDemonstrated significant anxiolytic effects in rodent models, suggesting potential for treating anxiety disorders .
Study 2Assess anticancer activityShowed IC50 values significantly lower than standard treatments in MCF-7 breast cancer cells, indicating high potency .
Study 3Investigate antimicrobial efficacyExhibited MIC values comparable to leading antibiotics against E. coli and Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Substituent Variations on Piperidine
  • 1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine (C20H26F3N5O) Key Difference: Replaces the pyridin-3-ylmethyl group with a 3-methylisoxazole substituent.
  • 1-[1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
    • Key Difference : Features a tetrahydropyran (cyclic ether) substituent instead of pyridin-3-ylmethyl.
    • Impact : The oxygen atom in tetrahydropyran could enhance metabolic stability but reduce aromatic interactions compared to pyridine .
2.1.2 Simplified Piperazine Derivatives
  • 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (A23)
    • Key Difference : Lacks the piperidine core, retaining only the trifluoromethylpyridine-piperazine moiety.
    • Impact : Reduced structural complexity may lower selectivity or potency compared to the target compound .
  • 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
    • Key Difference : Incorporates a methyl group on the piperazine nitrogen instead of the piperidine-pyridinylmethyl system.
    • Impact : Simplified structure likely results in weaker receptor binding due to the absence of conformational rigidity .

Physicochemical Properties

Property Target Compound (Estimated) 1-(3-Methylisoxazole Derivative) 1-(Tetrahydro-2H-pyran Derivative)
Molecular Weight ~409 g/mol 409.46 g/mol ~409 g/mol (C19H25F3N4O2)
LogP (Lipophilicity) Moderate (~3.5) Slightly higher (isoxazole) Lower (tetrahydropyran)
Solubility Moderate (trifluoromethyl) Reduced (hydrophobic isoxazole) Improved (oxygen in tetrahydropyran)

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